(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is part of the imidazo[1,2-a]pyridine family, known for their extensive biological and pharmacological activities .
Preparation Methods
The synthesis of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common method starts with 2-aminopyridine, which undergoes a reaction with chloroalkanes to form 6-chloroimidazo[1,2-a]pyridine . This intermediate is then further reacted with 4-(2-methoxyphenyl)piperazine under specific conditions to yield the final compound. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, the compound interacts with hydrogen ions (H+) to produce a measurable fluorescence signal . In medicinal applications, it targets bacterial enzymes and pathways critical for the survival of Mycobacterium tuberculosis, thereby inhibiting its growth .
Comparison with Similar Compounds
1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH monitoring.
Imidazo[1,2-a]pyridine analogues: These compounds have shown significant activity against tuberculosis and other infectious diseases.
The uniqueness of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19ClN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H19ClN4O2/c1-26-17-5-3-2-4-16(17)22-8-10-23(11-9-22)19(25)15-13-24-12-14(20)6-7-18(24)21-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
PPLUSOSBBKVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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